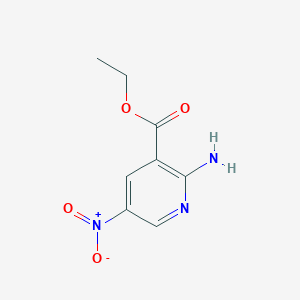

1-乙基-5-碘-2-甲基-4-硝基-1H-咪唑

描述

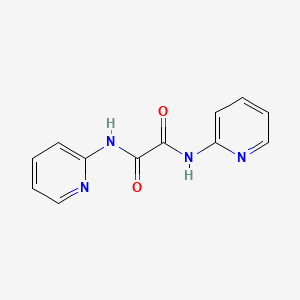

“1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .科学研究应用

治疗潜力

咪唑是一种五元杂环结构,具有广泛的化学和生物学性质 . 1, 3-二唑衍生物表现出不同的生物活性,如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 .

抗结核活性

含咪唑的化合物已被合成并评估其对结核分枝杆菌菌株的抗结核活性 .

功能分子的合成

咪唑杂环是用于各种日常应用的功能分子的关键组成部分 . 重点放在咪唑形成过程中构建的键上 .

比色化学传感器制造

水解机理研究

未来方向

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

作用机制

Target of Action

1-Ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to a variety of biological effects

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their broad range of biological activities

Result of Action

Imidazole derivatives are known to have a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

生化分析

Biochemical Properties

1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit antibacterial, antifungal, and antiviral activities . The compound’s interaction with enzymes such as cytochrome P450 can lead to enzyme inhibition or activation, affecting metabolic processes . Additionally, it can bind to proteins, altering their structure and function, which can influence cellular signaling pathways and gene expression .

Cellular Effects

1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, imidazole derivatives have been shown to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis and metabolic pathways . In mammalian cells, the compound can affect cell proliferation, apoptosis, and differentiation by altering the expression of specific genes and proteins .

Molecular Mechanism

The molecular mechanism of 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . For instance, it can inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates . Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These interactions can result in altered cellular functions and physiological responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that imidazole derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products can have different biological activities and can affect the compound’s overall efficacy and safety . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can lead to changes in cellular metabolism, gene expression, and cell viability .

Dosage Effects in Animal Models

The effects of 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antibacterial and antifungal activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can have different biological activities and can affect metabolic flux and metabolite levels . The compound’s interaction with cofactors, such as NADH and FAD, can influence its metabolic pathways and overall efficacy . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the cytoplasm, nucleus, and mitochondria . The compound’s distribution within tissues can affect its overall efficacy and safety . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole can influence its activity and function. The compound can be targeted to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, by targeting signals and post-translational modifications . These localizations can affect the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of the compound is crucial for predicting its therapeutic potential and optimizing its efficacy .

属性

IUPAC Name |

1-ethyl-5-iodo-2-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O2/c1-3-9-4(2)8-6(5(9)7)10(11)12/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPDXKAPOBVGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=C1I)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379472 | |

| Record name | 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35681-66-4 | |

| Record name | 1-ethyl-5-iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B1607950.png)

![6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1607964.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1607968.png)